![molecular formula C13H20O4 B14198994 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol CAS No. 918970-90-8](/img/structure/B14198994.png)
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol is an organic compound with a complex structure that includes a benzene ring substituted with methyl and diol groups, as well as two isopropyl ether groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents. One common method involves the alkylation of a dihydroxybenzene derivative with isopropyl bromide under basic conditions to introduce the isopropyl ether groups. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The isopropyl ether groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases such as sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated hydrocarbons.
Substitution: Various alkylated or arylated derivatives depending on the substituents introduced.
科学研究应用
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites, while the isopropyl ether groups may influence its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4,4’-(Dimethylmethylene)bis(2,6-dimethylphenol)
- 4,4’-(Propane-2,2-diyl)bis(2,6-dimethylphenol)
- Benzimidazoles
Uniqueness
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
918970-90-8 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC 名称 |
5-methyl-2,3-di(propan-2-yloxy)benzene-1,4-diol |
InChI |
InChI=1S/C13H20O4/c1-7(2)16-12-10(14)6-9(5)11(15)13(12)17-8(3)4/h6-8,14-15H,1-5H3 |
InChI 键 |
CZJAZCYHGKCNOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)OC(C)C)OC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
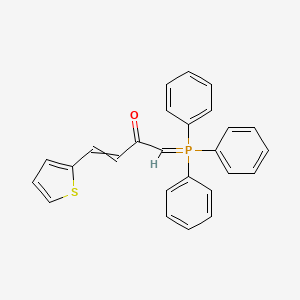
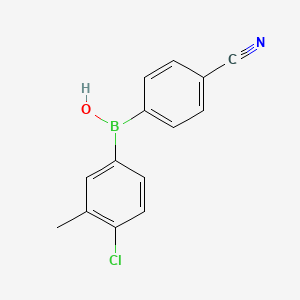
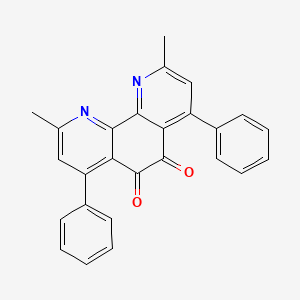
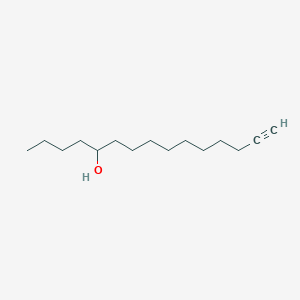

![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
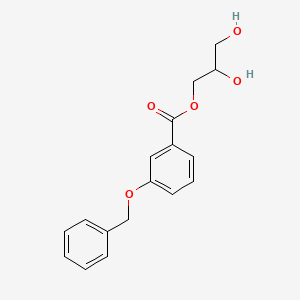
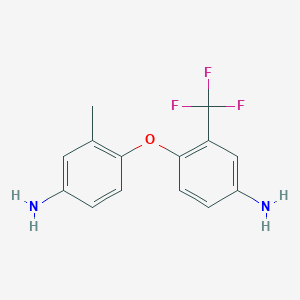
propanedinitrile](/img/structure/B14198985.png)

